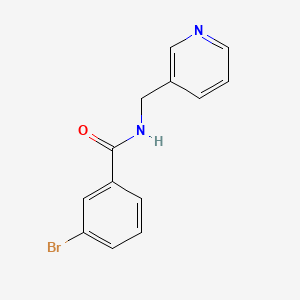
3-bromo-N-(pyridin-3-ylmethyl)benzamide
Vue d'ensemble
Description
3-bromo-N-(pyridin-3-ylmethyl)benzamide: is an organic compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide moiety, which is further linked to a pyridinylmethyl group. It is a solid at room temperature and is used in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Bromination: The introduction of a bromine atom into the benzamide ring is achieved through a bromination reaction. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane.
Amidation: The brominated benzamide is then reacted with pyridin-3-ylmethylamine to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinylmethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: May include oxidized derivatives of the pyridinylmethyl group.
Reduction Products: Reduced forms of the pyridinylmethyl group or the benzamide ring.
Applications De Recherche Scientifique
3-bromo-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 3-bromo-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridinylmethyl group can play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity.
Comparaison Avec Des Composés Similaires
3-bromo-N-(pyridin-3-ylmethyl)benzamide can be compared with other similar compounds, such as:
- 3-bromo-N-(pyridin-2-ylmethyl)benzamide
- 3-bromo-N-(pyridin-4-ylmethyl)benzamide
- N-(pyridin-3-ylmethyl)benzamide
These compounds share structural similarities but differ in the position of the pyridinylmethyl group or the presence of the bromine atom. The unique positioning of the bromine atom in this compound can influence its reactivity and interactions with molecular targets, making it distinct from its analogs .
Propriétés
IUPAC Name |
3-bromo-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPDGKMCFHKWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5753162.png)
![N-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5753164.png)
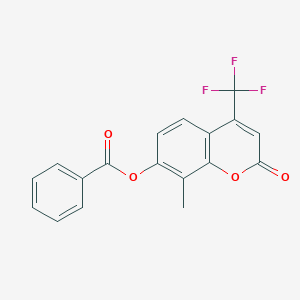
![N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide](/img/structure/B5753173.png)
![5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5753175.png)
![1-(4-Nitrophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one](/img/structure/B5753182.png)
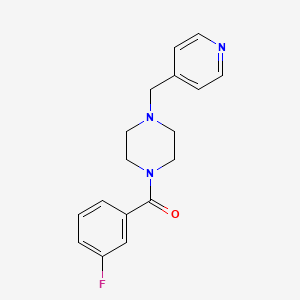
![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)
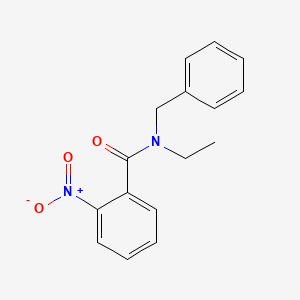
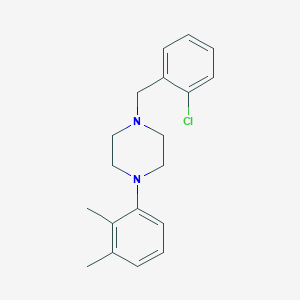
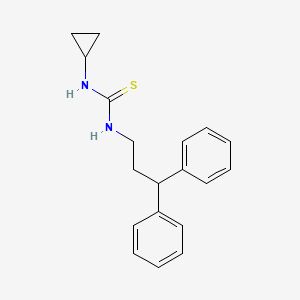
![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
